N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
Overview
Description
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of iodine and triazine moieties in the structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as nitriles or amidines under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Thioether Formation: The thioether linkage is formed by reacting a suitable thiol with a halogenated precursor.
Iodination: The iodophenyl group is introduced through an electrophilic aromatic substitution reaction using iodine or an iodine-containing reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The iodine and triazine moieties could play a role in these interactions by providing specific binding sites or reactive groups.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide
- N-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide
- N-(4-fluorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide
Uniqueness
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger size and higher polarizability of iodine can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN4OS/c18-13-6-8-14(9-7-13)20-16(23)11-24-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGFUJRGYGBBEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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